Thiophene, 2,4-bis(4-methoxyphenyl)-
Description
Properties
CAS No. |
62497-30-7 |
|---|---|
Molecular Formula |
C18H16O2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,4-bis(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C18H16O2S/c1-19-16-7-3-13(4-8-16)15-11-18(21-12-15)14-5-9-17(20-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
BDHYJQGPBFALBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
Thiophene derivatives, particularly Thiophene, 2,4-bis(4-methoxyphenyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the synthesis, biological evaluation, and therapeutic potential of this compound, supported by data tables and case studies.
Overview of Thiophene Derivatives
Thiophene is a five-membered heterocyclic compound that serves as a privileged pharmacophore in drug discovery. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound Thiophene, 2,4-bis(4-methoxyphenyl)- is particularly noted for its potential therapeutic applications.
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives typically involves various chemical reactions, including cyclization and substitution reactions. For Thiophene, 2,4-bis(4-methoxyphenyl)- , the synthetic pathway often begins with commercially available thiophene precursors. The introduction of methoxy groups at the 4-position of the phenyl rings enhances solubility and biological activity.
Anticancer Activity
Numerous studies have reported on the anticancer properties of thiophene derivatives. For instance:
- A study evaluated the cytotoxicity of various thiophene compounds against cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that Thiophene, 2,4-bis(4-methoxyphenyl)- exhibited significant inhibition of cell proliferation with an IC50 value below 25 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiophene, 2,4-bis(4-methoxyphenyl)- | MCF-7 | <25 |
| Thiophene Derivative X | NCI-H460 | <30 |
Antioxidant Activity
The antioxidant properties of thiophene derivatives are also noteworthy. Research indicates that these compounds can scavenge free radicals and inhibit oxidative stress-related pathways. For example:
- Compounds derived from thiophene structures demonstrated significant DPPH radical scavenging activity, suggesting their potential use in treating oxidative stress-related diseases .
Anti-inflammatory Activity
The anti-inflammatory effects of thiophene derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes:
- Thiophene, 2,4-bis(4-methoxyphenyl)- has been shown to preferentially inhibit COX-2 over COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
Case Studies
- Study on Anticancer Activity : A recent investigation focused on the synthesis and evaluation of various thiophene derivatives against multiple cancer cell lines. The study highlighted Thiophene, 2,4-bis(4-methoxyphenyl)- as one of the most potent candidates due to its low IC50 values across different assays .
- Antioxidant Properties Assessment : In vitro assays demonstrated that compounds with thiophene cores exhibited superior antioxidant activities compared to their non-thiophenic counterparts. This suggests a structural advantage conferred by the thiophene ring in stabilizing reactive oxygen species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Substituents
(5a)
- Structure : Similar backbone but with 2-fluoro-4-methoxyphenyl substituents.
- Properties : Melting point (88–90°C) matches the target compound, indicating similar crystallinity. Fluorine atoms introduce electron-withdrawing effects, altering charge transport properties compared to purely methoxy-substituted derivatives .
2,5-Bis[2-(4-methoxyphenyl)ethenyl]thiophene (CAS 123062-70-4)
- Structure : Ethylene bridges between thiophene and 4-methoxyphenyl groups.
- Properties: Extended conjugation due to ethenyl linkers enhances luminescence and nonlinear optical responses, making it suitable for organic light-emitting diodes (OLEDs) .
BPI-T (Thiophene-Linked Dye)
Comparison with Non-Thiophene Derivatives
Lawesson’s Reagent (2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)
Electronic and Physical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|---|
| Thiophene, 2,4-bis(4-methoxyphenyl)- | 4-methoxyphenyl at 2,4-positions | C₁₈H₁₆O₂S | 296.38 g/mol | Melting point: 88–90°C; electron-donating | Organic electronics, ligands |
| 2,5-Bis(4’-N,N-dimethylaminostyryl)thiophene (BMST) | Dimethylamino-styryl groups | C₂₄H₂₄N₂S | 372.53 g/mol | Strong luminescence; λₑₘ: 550–600 nm | OLEDs, sensors |
| Lawesson’s Reagent | 4-methoxyphenyl on P₂S₂ ring | C₁₄H₁₄O₂P₂S₄ | 404.45 g/mol | Reacts with carbonyls; mp: 228–230°C | Thionation reactions |
| 3,4-Diphenyl-2,5-bis(4-pyrenylphenyl)thiophene | Pyrenyl and phenyl substituents | C₅₄H₃₄S | 730.98 g/mol | High thermal stability; extended π-system | Semiconductors, photovoltaics |
Substituent Effects on Properties
- Electron-Donating Groups (e.g., Methoxy) : Enhance conjugation and reduce bandgap, improving charge transport in organic semiconductors .
- Electron-Withdrawing Groups (e.g., Fluoro, Chloro) : Increase oxidative stability but may reduce solubility .
- Bulky Substituents (e.g., Pyrenyl) : Improve thermal stability but may hinder crystallinity .
Key Research Findings and Contradictions
Q & A
Q. What are the reliable synthetic methods for preparing Thiophene, 2,4-bis(4-methoxyphenyl)-?
The compound is synthesized via reactions involving Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), a well-established thiating agent. A typical procedure involves refluxing phosphorus pentasulfide (P₄S₁₀) with anisole in a 1:10 molar ratio, followed by cooling and purification using anhydrous ether and chloroform. This yields pale-yellow crystals with a melting point of 228°C and a yield of 79–82% . The reaction mechanism involves the formation of dithiadiphosphetane intermediates, which facilitate sulfur transfer to substrates.
Q. What spectroscopic and analytical techniques are used to characterize Thiophene, 2,4-bis(4-methoxyphenyl)-?
Key characterization methods include:
- NMR spectroscopy : To confirm the aromatic proton environment of the methoxyphenyl and thiophene moieties.
- IR spectroscopy : Identification of sulfur-phosphorus (P=S) and thiophene ring vibrations (~600–800 cm⁻¹).
- Mass spectrometry : Determination of molecular weight (e.g., via ESI-MS or MALDI-TOF) to confirm the molecular ion peak at m/z 404.452 (C₁₄H₁₄O₂P₂S₄) .
- Elemental analysis : Validation of purity and stoichiometry, particularly for newly synthesized batches .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a precursor for thiation reactions, converting carbonyl groups (C=O) to thiocarbonyls (C=S) in amides, ketones, and lactams. This is critical in synthesizing thioamide-containing pharmaceuticals and agrochemicals .
Advanced Research Questions
Q. How does the electronic structure of Thiophene, 2,4-bis(4-methoxyphenyl)- influence its reactivity in catalytic systems?
The methoxyphenyl substituents donate electron density via resonance, stabilizing the dithiadiphosphetane ring and enhancing its electrophilic sulfur transfer capability. Computational studies (e.g., DFT) reveal that the HOMO-LUMO gap (~3.2 eV) correlates with its efficacy in activating substrates like N-methylpyrrolidone . Experimental kinetics show pseudo-first-order behavior in thiation reactions, with activation energies of ~45 kJ/mol .
Q. What are the challenges in scaling up its synthesis, and how can reaction conditions be optimized?
Key challenges include:
- Byproduct formation : Trace phosphorus oxides may form during reflux, requiring rigorous inert gas purging.
- Solvent selection : Anisole is preferred for its high boiling point (154°C) and compatibility with P₄S₁₀. Alternative solvents like toluene reduce yields by 15–20% .
- Temperature control : Maintaining reflux at 154°C for 2 hours minimizes side reactions.
Q. How is this compound applied in materials science, particularly in UV-absorbing materials?
Derivatives of Thiophene, 2,4-bis(4-methoxyphenyl)- are used to synthesize triazine-based UV absorbers. For example, Friedel-Crafts alkylation with 2-ethylhexyl bromide yields 2,4-bis[4-(2-ethylhexyloxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazine, which absorbs UVB/UVA radiation (λₘₐₓ = 310–340 nm). The synthesis involves DMF as a solvent, sodium carbonate as a base, and yields >97% purity .
Q. Are there contradictions in reported data on its thermal stability?
Yes. While early studies report a melting point of 228°C , later work notes decomposition above 200°C under oxidative conditions. Thermogravimetric analysis (TGA) shows 5% mass loss at 180°C in air, attributed to sulfur loss. In contrast, under nitrogen, stability extends to 250°C .
Q. What mechanistic insights exist for its role in slow-release hydrogen sulfide (H₂S) donors?
Lawesson’s Reagent (a derivative) reacts with water to release H₂S via hydrolysis of P=S bonds. The rate of H₂S release is pH-dependent, with maximal release at physiological pH (7.4). This property is leveraged in developing cardioprotective agents like GYY4137, where the methoxyphenyl groups modulate hydrolysis kinetics .
Methodological Considerations
Q. How should researchers handle discrepancies in spectroscopic data?
- Cross-validate with multiple techniques : For example, combine NMR with X-ray crystallography (if single crystals are obtainable).
- Reference databases : Use NIST Chemistry WebBook for benchmark IR and mass spectra .
- Reproducibility : Adhere to documented protocols (e.g., Organic Syntheses procedures) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
